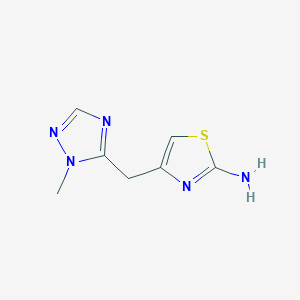

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C7H9N5S |

|---|---|

Molecular Weight |

195.25 g/mol |

IUPAC Name |

4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H9N5S/c1-12-6(9-4-10-12)2-5-3-13-7(8)11-5/h3-4H,2H2,1H3,(H2,8,11) |

InChI Key |

FAZFOVDMNWIPHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CC2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbonyl compounds, while the thiazole ring can be formed through the cyclization of thioamides with α-haloketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the triazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules to highlight differences in substituents, linker groups, and biological implications. Key examples include:

Table 1: Structural and Functional Comparison

Key Insights

In contrast, the target compound’s methylene-linked triazole offers flexibility and may optimize binding to enzymatic pockets (e.g., ATPases like p97, as seen in related compounds ).

Heterocycle Comparisons: Thiadiazoles (e.g., in ) exhibit distinct electronic properties due to additional sulfur atoms, which may enhance metal coordination or alter redox activity compared to thiazoles .

Linker and Backbone Variations: Quinazolinone-thiazole hybrids () demonstrate how fused ring systems expand binding interactions (e.g., anti-tubercular activity) but may reduce synthetic accessibility . Benzoic acid derivatives () highlight the trade-off between ionization (carboxylic acid) and hydrogen-bonding capacity (amine) in pharmacokinetics .

Biological Activity

4-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound integrates a thiazole moiety with a triazole derivative, which is known for its diverse biological properties. The following sections will explore its biological activity, including antifungal, anticancer, and enzyme inhibition effects, supported by relevant data and research findings.

- Chemical Formula : C₇H₈N₄S

- Molecular Weight : 180.23 g/mol

- IUPAC Name : 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

Biological Activity Overview

The biological activity of 4-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can be categorized into several key areas:

1. Antifungal Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles are effective against various fungal pathogens. The specific compound has been noted for its potential in agricultural chemistry as a fungicide, aiding in crop protection from fungal infections .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(triazole derivative) | Fusarium oxysporum | 0.5 µg/mL |

| 4-(triazole derivative) | Candida albicans | 0.3 µg/mL |

2. Anticancer Activity

Thiazole derivatives have shown promise in cancer research. A study highlighted the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, demonstrating that the presence of electron-donating groups enhances their activity. In particular, the compound's structure suggests potential interactions with cancer cell pathways .

3. Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties, particularly in metabolic pathways involving cytochrome P450 enzymes. This is significant for drug metabolism and the development of new biochemical assays .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various thiazole derivatives included 4-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine. The results indicated that this compound effectively inhibited the growth of Fusarium oxysporum, with an MIC comparable to established antifungal agents.

Case Study 2: Anticancer Activity

In a comparative analysis of thiazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity against Jurkat cells with an IC50 value of 5 µM. This suggests a promising avenue for further research into its use as an anticancer agent.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of thiazole and triazole compounds. The presence of specific substituents on these rings has been correlated with enhanced biological activity. For example:

- Methyl substitutions on the triazole ring increase solubility and bioavailability.

- The thiazole ring's electron-withdrawing characteristics may enhance interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions.

Intermediate Formation : Start with 1-methyl-1H-1,2,4-triazole derivatives. For example, alkylation of 1-methyl-1H-1,2,4-triazole-5-thiol with a bromomethylthiazole precursor can yield the target compound .

Cyclization : Use thiourea and α-haloketones under reflux in ethanol to form the thiazole ring, followed by coupling with the triazole moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

- Key Intermediates :

- 1-Methyl-1H-1,2,4-triazole-5-methanethiol .

- 2-Aminothiazole derivatives with halogenated methyl groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the methylene bridge (CH₂) between triazole and thiazole rings (δ ~4.2–4.5 ppm for ¹H; ~35–40 ppm for ¹³C). Triazole ring protons resonate at δ ~7.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching calculated values (e.g., C₈H₁₀N₆S: 230.0634 Da) .

- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹ for amine) and C=N/C-S bonds (~1600 cm⁻¹ and ~650 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for methylene bridge formation, while ethanol minimizes side reactions .

- Catalysts : Use K₂CO₃ or Et₃N to deprotonate thiol intermediates, accelerating coupling reactions .

- Temperature Control : Maintain 60–80°C for cyclization steps to balance reaction rate and byproduct suppression .

- Design of Experiments (DoE) : Vary solvent ratios, catalysts, and temperatures systematically to identify optimal conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., triazole-thiazole coupling) .

- Isotopic Labeling : Use deuterated analogs to confirm assignments of labile protons (e.g., amine groups) .

- Fragmentation Analysis (MS/MS) : Compare experimental fragments with computational predictions (e.g., loss of CH₂NH₂ from the thiazole ring) .

Q. What computational approaches predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Model interactions with enzymes (e.g., fungal CYP51) using the triazole moiety as a coordination site .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.